

# Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

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## Compound of Interest

Compound Name: 4,6-Dichloro-2,5-diphenylpyrimidine

Cat. No.: B1587407

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The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of countless therapeutic agents and natural products, including several nucleic acid bases.[1] Its electron-deficient nature and the capacity for diverse substitution patterns make it a versatile building block for creating molecules that can interact with a wide range of biological targets.[2] **4,6-dichloro-2,5-diphenylpyrimidine** (CAS No: 29133-99-1) is a notable derivative within this class. The presence of two reactive chlorine atoms at the C4 and C6 positions makes it an exceptionally valuable electrophile for constructing complex molecular architectures, particularly through nucleophilic aromatic substitution (SNAr) reactions.[3][4] This guide will explore the essential chemical properties of this compound, providing the technical foundation necessary for its effective utilization in research and development.

Diagram 1: Chemical Structure of **4,6-dichloro-2,5-diphenylpyrimidine**

Caption: Structure of **4,6-dichloro-2,5-diphenylpyrimidine**.

## Physicochemical and Safety Profile

A precise understanding of a compound's physical properties and safety hazards is a prerequisite for its effective use in a laboratory setting.

## Physical and Chemical Properties

The key physicochemical properties of **4,6-dichloro-2,5-diphenylpyrimidine** are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	29133-99-1	
Molecular Formula	C <sub>16</sub> H <sub>10</sub> Cl <sub>2</sub> N <sub>2</sub>	[5]
Molecular Weight	301.17 g/mol	
Melting Point	130-133 °C	[5]
Appearance	Solid (form may vary)	N/A
Boiling Point	326.9 ± 42.0 °C (Predicted)	[5]
Density	1.307 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
InChI Key	SYZDNTMHIDTVBR- UHFFFAOYSA-N	

## Safety and Handling

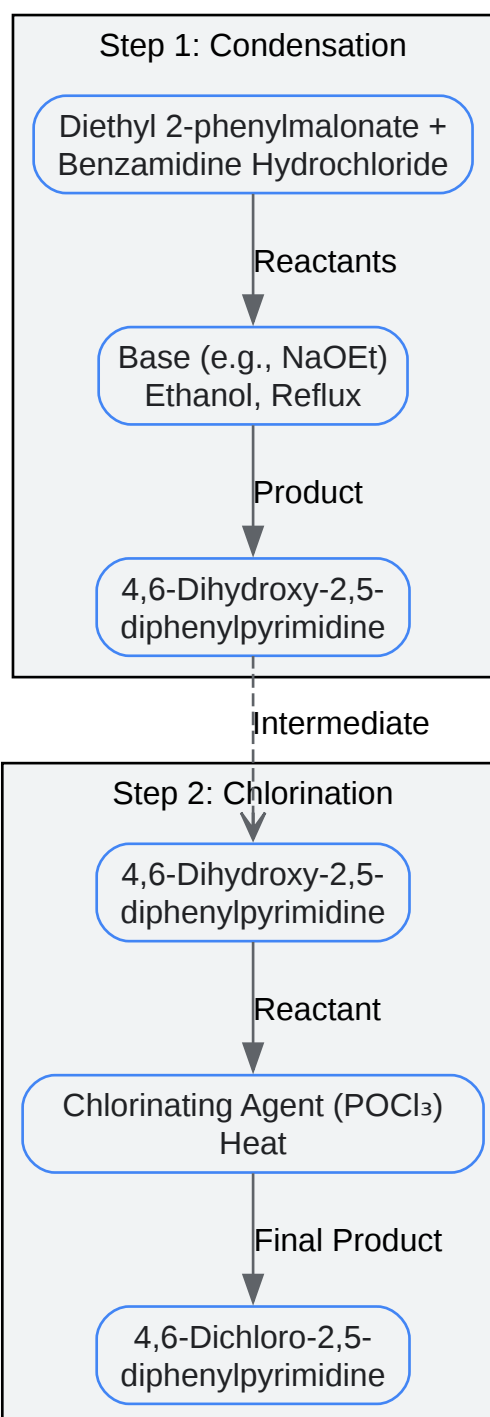
**4,6-dichloro-2,5-diphenylpyrimidine** is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[6]
- Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.
- Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[6]

## Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for **4,6-dichloro-2,5-diphenylpyrimidine** is not readily available in the literature<sup>[7]</sup>, a robust and logical pathway can be proposed based on well-established methods for pyrimidine synthesis.<sup>[8][9]</sup> The most viable approach involves a two-step process: (1) a condensation reaction to form the pyrimidine core, followed by (2) chlorination to install the reactive chloro groups.

Diagram 2: Proposed Synthesis Workflow



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Caption: Proposed two-step synthesis of the target compound.

## Detailed Experimental Protocol (Proposed)

### Step 1: Synthesis of 4,6-Dihydroxy-2,5-diphenylpyrimidine

- **Reactor Setup:** To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.
- **Base Preparation:** Under an inert atmosphere (e.g., Argon), add sodium metal in portions to the ethanol to generate a fresh solution of sodium ethoxide.
- **Reactant Addition:** Once the sodium has fully reacted, add benzamidine hydrochloride, followed by the dropwise addition of diethyl 2-phenylmalonate.
- **Reaction:** Heat the mixture to reflux and maintain for 4-8 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., HCl) to precipitate the product. Filter the resulting solid, wash with cold water and ethanol, and dry under vacuum to yield the dihydroxy intermediate.

### Step 2: Synthesis of **4,6-Dichloro-2,5-diphenylpyrimidine**

- **Reactor Setup:** In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place the dried 4,6-dihydroxy-2,5-diphenylpyrimidine from the previous step.
- **Chlorination:** Carefully add an excess of phosphorus oxychloride ( $\text{POCl}_3$ ). A catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.
- **Reaction:** Heat the mixture to reflux and maintain for 6-8 hours. The reaction should become a clear solution as the starting material is consumed.
- **Work-up and Purification:** After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess  $\text{POCl}_3$ . The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure **4,6-dichloro-2,5-diphenylpyrimidine**.

## Spectroscopic Characterization (Theoretical)

While experimental spectra for this specific molecule are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

Technique	Predicted Features
$^1\text{H}$ NMR	Signals expected only in the aromatic region, likely between $\delta$ 7.2-8.0 ppm, corresponding to the 10 protons of the two non-equivalent phenyl rings. The complex splitting patterns would arise from ortho, meta, and para couplings.
$^{13}\text{C}$ NMR	Expect multiple signals: Carbons C4/C6 attached to chlorine would be downfield (~160-165 ppm). Carbon C2, flanked by two nitrogens, would also be significantly downfield (~160-170 ppm). Carbon C5, attached to a phenyl group, would appear around 120-130 ppm. The phenyl carbons would show a set of signals in the ~125-140 ppm range, including the quaternary ipso-carbons.
Mass Spec (EI)	The molecular ion ( $\text{M}^+$ ) peak would be at $m/z$ 301. The key feature would be the isotopic pattern for two chlorine atoms: a cluster of peaks at $\text{M}^+$ ( $m/z$ 301), $\text{M}+2$ ( $m/z$ 303), and $\text{M}+4$ ( $m/z$ 305) with a characteristic intensity ratio of approximately 9:6:1. Major fragmentation pathways would include the loss of a chlorine atom ( $[\text{M}-\text{Cl}]^+$ ) and phenyl groups.
IR Spectroscopy	Characteristic bands would include C=N and C=C stretching vibrations of the pyrimidine ring ( $1500\text{-}1600\text{ cm}^{-1}$ ), aromatic C-H stretching ( $\sim 3050\text{-}3100\text{ cm}^{-1}$ ), and C-Cl stretching vibrations (typically below $800\text{ cm}^{-1}$ ).

## Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The primary utility of **4,6-dichloro-2,5-diphenylpyrimidine** in synthetic chemistry stems from its high reactivity towards nucleophiles. The electron-withdrawing nature of the two ring nitrogens and the two chloro-substituents makes the pyrimidine core highly electron-deficient, facilitating nucleophilic aromatic substitution (S<sub>N</sub>Ar).<sup>[3]</sup>

### Mechanism and Regioselectivity

The reactivity of chloro-positions on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.<sup>[10]</sup> This pronounced regioselectivity is a critical feature for synthetic planning. The attack of a nucleophile at the C4 or C6 position results in a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the adjacent ring nitrogen, providing significant stabilization. This is more favorable than the intermediate formed from an attack at the C2 position, where steric hindrance from the C2-phenyl group and electronic repulsion from two adjacent nitrogen lone pairs can be destabilizing factors.<sup>[11]</sup>

Diagram 3: S<sub>N</sub>Ar Mechanism at the C4/C6 Position

Caption: Generalized mechanism for S<sub>N</sub>Ar on the dichloropyrimidine core.

This predictable regioselectivity allows for the sequential and controlled introduction of different nucleophiles, making **4,6-dichloro-2,5-diphenylpyrimidine** an ideal scaffold for building molecular diversity. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to displace the chlorine atoms.<sup>[3][12]</sup>

## Applications in Research and Drug Development

The synthetic versatility of **4,6-dichloro-2,5-diphenylpyrimidine** makes it a valuable starting material in medicinal chemistry and materials science.

- **Scaffold for Kinase Inhibitors:** Many FDA-approved kinase inhibitors feature a substituted pyrimidine core. The C4 and C6 positions are often functionalized with amine-containing groups that form critical hydrogen bonds within the ATP-binding pocket of protein kinases.<sup>[4]</sup>

This compound serves as a direct precursor for synthesizing libraries of potential kinase inhibitors.

- Intermediate for Bioactive Molecules: The dichloropyrimidine moiety can be elaborated into a vast number of derivatives with potential applications as antibacterial, antiviral, and anti-inflammatory agents.[1][2]
- Chemical Probe Development: Its defined reactivity allows for the systematic synthesis of analogs to probe structure-activity relationships (SAR) for a given biological target.

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